Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-7(11)4-5-8(12)13/h7H,4-6,11H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMZVPIBXHUPHC-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CCC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Enamides
A widely adopted method involves asymmetric hydrogenation of enamide precursors. For example, (5S)-5-amino-2-oxopiperidine is synthesized via hydrogenation of (Z)-5-(benzylamino)-2-oxopent-3-enoic acid tert-butyl ester using chiral Ru catalysts (e.g., Josiphos ligands), achieving >98% ee. Key parameters:
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic 5-amino-2-oxopiperidine has been reported using vinyl acetate as an acyl donor. Candida antarctica lipase B (CAL-B) achieves 94% ee for the (5S)-enantiomer after 24 hours at 30°C.
Boc Protection Strategies
Direct Protection of 5-Amino-2-oxopiperidine
The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Optimal conditions:
One-Pot Synthesis via Iminium Intermediate
A patent (CN107805218B) describes a route starting from N-benzyl-4-piperidone:
- Ketal formation : React with trimethyl orthoformate (1:1.5 molar ratio) in methanol under HCl catalysis.
- Boc protection : Add tert-butyl carbamate (1.2 equiv) in toluene at 80–100°C, removing methanol via distillation.
- Hydrogenolysis : Catalytic Pd/C (5–10 wt%) in methanol under 0.8–1.0 MPa H₂ at 60–80°C.
Yield : 88–91% over two steps.
Comparative Analysis of Synthetic Routes
Trade-offs : The iminium route offers higher yields but requires debenzylation, whereas asymmetric hydrogenation provides superior stereocontrol at the cost of specialized catalysts.
Optimization of Reaction Conditions
Solvent Effects
Catalytic System Tuning
- Pd/C particle size : 10% Pd/C (50 nm) enhances hydrogenolysis rates by 30% vs. 5% Pd/C.
- Acid additives : p-Toluenesulfonic acid (0.5 equiv) accelerates imine formation in the one-pot method.
Characterization and Quality Control
Spectroscopic Data
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) confirms >99% ee for the (5S)-enantiomer.
Industrial-Scale Considerations
The one-pot iminium route (CN107805218B) is preferred for kilogram-scale production due to:
- Cost efficiency : Trimethyl orthoformate and tert-butyl carbamate are low-cost reagents.
- Safety : Avoids pyrophoric reagents (e.g., LiAlH₄) used in alternative routes.
- Throughput : 150 g batches achieve 90% yield with 99.1% GC purity.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic Boc protection steps, reducing reaction time from 6 hours to 45 minutes.
Photocatalytic Amination
Preliminary studies show visible-light-driven amination of 2-oxopiperidine using Ir(ppy)₃ catalysts, though yields remain low (32%).
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Carbamate
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. For example:
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature.
-
Outcome : Quantitative removal of the Boc group, generating (5S)-5-amino-2-oxopiperidine (CAS: 1931921-55-9) as a TFA salt .
Mechanistic Insight :
This step is critical for subsequent functionalization of the amine group .
Amine Functionalization
The primary amine undergoes nucleophilic reactions, including acylation and urea formation:
Acylation with Activated Carboxylic Acids
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Conditions : EDC·HCl, HOBt, DIEA in DMF.
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Example : Reaction with desthiobiotin yields amide-linked conjugates for proteolysis-targeting chimeras (PROTACs) .
Urea Formation with Isocyanates
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Conditions : Isocyanate (e.g., 4-(trifluoromethyl)benzyl isocyanate) in toluene with triethylamine at 80°C.
Table 1: Representative Amine Reactions
| Reaction Type | Reagent/Conditions | Product Application | Yield | Source |
|---|---|---|---|---|
| Acylation | EDC·HCl, HOBt, DIEA/DMF | PROTAC synthesis | 65–80% | |
| Urea formation | Isocyanate, TEA/toluene, 80°C | Kinase inhibitor cores | 68–75% |
Reduction of the 2-Oxo Group
The ketone undergoes stereoselective reduction to form secondary alcohols:
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Reagents : Sodium borohydride (NaBH₄) or biocatalysts (e.g., bakers’ yeast).
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Stereochemical Outcome : Yeast-mediated reductions favor (2R,3S)-configured alcohols with >97% enantiomeric excess (ee) .
Mechanistic Pathway :
Ring Functionalization and Cyclization
The piperidine ring participates in annulation and cross-coupling reactions:
-
Pd-Catalyzed Heck Reactions : With aryl halides to install aryl groups at the 5-position .
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Organometallic Additions : Copper-catalyzed [3+3] annulation with zinc reagents forms 5-methylene piperidines .
Table 2: Ring Modification Reactions
| Reaction | Conditions | Key Product | Yield | Source |
|---|---|---|---|---|
| Heck coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF | 2,5-Disubstituted piperidines | 55–85% | |
| [3+3] Annulation | CuI, Zn reagent, NaH/THF | 5-Methylene piperidines | 60–78% |
Stability and Rotamerism
-
Rotational Barriers : The Boc group induces rotamerism (ΔG‡ ~18 kcal/mol), coalescing at 60°C. TFA-protected analogs show resolved NMR peaks at 25°C .
Key Challenges and Considerations
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its piperidine structure allows for various modifications, enabling the creation of diverse derivatives. This compound is particularly useful in synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals.
Synthetic Routes
The synthesis typically involves:
- Esterification : The introduction of the tert-butyl group via esterification reactions.
- Chiral Resolution : Techniques such as chiral chromatography to isolate specific enantiomers for targeted biological activity.
Pharmaceutical Applications
Drug Development
The compound is explored for its potential therapeutic applications, particularly in developing drugs targeting neurological disorders and other diseases. Its ability to interact with biological targets makes it a candidate for:
- Enzyme Inhibition : Modulating the activity of enzymes involved in disease pathways.
- Receptor Interaction : Acting as an agonist or antagonist at specific receptors, influencing physiological responses.
Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties against resistant strains like MRSA and VRE. These derivatives showed effectiveness at low concentrations, suggesting their potential as novel antibacterial agents .
Mechanisms of Action
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Specific Enzymes : Targeting enzymes critical to metabolic pathways.
- Interaction with Receptors : Modulating receptor activity to achieve desired therapeutic effects.
Industrial Applications
Beyond pharmaceuticals, this compound finds utility in various industrial applications:
- Agrochemicals : Used in the development of pesticides and herbicides.
- Dyes and Pigments : Its derivatives can serve as intermediates in dye production.
Mechanism of Action
The mechanism of action of tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or enzymology .
Comparison with Similar Compounds
The structural and functional properties of this compound are best understood through comparison with analogous piperidine and heterocyclic derivatives. Below is a detailed analysis of key analogs:
Structural Analogues with Varying Substituents
Tert-butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate
- Structure : Differs by a methyl group at position 2 instead of the oxo group.
- Molecular Formula : C₁₁H₂₂N₂O₂ (MW: 226.32 g/mol) vs. C₁₀H₁₈N₂O₃ (estimated MW: 214.27 g/mol for the target compound).
- Properties :
- The methyl group reduces polarity compared to the oxo group, increasing lipophilicity (logP: ~1.2 vs. ~0.5 for the oxo analog).
- Lower hydrogen-bonding capacity due to the absence of the ketone, impacting solubility in polar solvents.
- Applications : Used in peptide backbone modifications where steric hindrance is desirable .
Tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate
- Structure : Fluorine substituent at position 4.
- Molecular Formula : C₁₀H₁₈FN₂O₂ (MW: 217.26 g/mol).
- Properties :
- Fluorine increases electronegativity, enhancing metabolic stability and binding affinity in drug-receptor interactions.
- Higher acidity of the NH group due to electron-withdrawing effects of fluorine.
- Applications : Common in CNS drug candidates targeting fluorophilic binding pockets .
Tert-butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate
- Structure : Morpholine ring (oxygen at position 4) with a benzyl group at position 5.
- Properties :
- The morpholine oxygen increases solubility in aqueous media.
- Benzyl group adds steric bulk and lipophilicity, favoring membrane permeability.
- Applications : Intermediate in kinase inhibitor synthesis .
Functional Group Comparisons
| Compound | Key Functional Groups | Polarity (logP) | Reactivity |
|---|---|---|---|
| Target Compound | 2-oxo, 5-amino, Boc-protected | ~0.5 | Keto-enol tautomerism; amine acylation |
| Tert-butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate | 2-methyl, 5-amino, Boc-protected | ~1.2 | Reduced H-bonding; alkylation reactions |
| Tert-butyl 4-(5-(2-amino-5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | Bromopyridine, oxadiazole | ~2.8 | Electrophilic aromatic substitution |
Biological Activity
Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring, an amino group, and a carboxylate group, which contribute to its biological properties. The presence of the tert-butyl group enhances its lipophilicity, facilitating interactions with various biological targets. The molecular formula is C₁₃H₁₉N₂O₃, with a molar mass of approximately 214.26 g/mol.
The biological activity of this compound is largely attributed to its structural similarity to amino acids, enabling it to participate in various biochemical pathways. Key mechanisms include:
- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, potentially offering neuroprotective effects.
- Antimicrobial Activity : Certain derivatives exhibit effectiveness against various bacterial strains, indicating potential applications in treating infections.
- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in metabolic processes, contributing to its therapeutic potential .
Neuroprotective Effects
Studies have indicated that this compound may protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties
The compound has demonstrated efficacy against several bacterial strains, making it a candidate for further development as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell wall synthesis or function.
Structure-Activity Relationship (SAR) Studies
A comparative analysis with similar compounds has highlighted the unique biological properties of this compound. The following table summarizes key compounds related to this structure:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Tert-butyl 3-amino-2-oxopiperidine-1-carboxylate | C₁₃H₁₉N₂O₃ | Antimicrobial | Different position of amino group |
| (S)-(+)-3-Amino-1-Boc-piperidine | C₁₂H₁₈N₂O₂ | Neuroprotective | Boc protection enhances stability |
| Tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | C₁₅H₂₃N₂O₃ | Antimicrobial | Dimethyl substitution alters activity |
Neuroprotective Studies
Research involving animal models has demonstrated that this compound can significantly reduce neuronal cell death caused by neurotoxic agents. In vitro studies showed a marked decrease in reactive oxygen species (ROS) levels when treated with this compound, indicating its potential as a neuroprotective agent .
Antimicrobial Efficacy
In vitro assays have confirmed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antibiotics.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between a tert-butyl-protected piperidine precursor and amino/oxo-functionalized reagents. For example, tert-butyl carbamate derivatives are often synthesized using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature . Reaction optimization includes adjusting stoichiometry (1.2–1.5 eq of nucleophile), solvent polarity (e.g., DMF for polar intermediates), and temperature (0–25°C) to minimize side products. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity in scaled reactions .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry. Key signals include tert-butyl protons (δ 1.4–1.5 ppm) and piperidine ring protons (δ 3.0–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 230.16 for C11H19N2O3) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) and resolves enantiomers when chiral columns are used .
Q. How is this compound purified to achieve >98% purity?
- Methodological Answer : After synthesis, the crude product is purified via:
- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) .
- Recrystallization : Ethanol/water mixtures (4:1) yield crystalline solids with minimal impurities .
- HPLC : Semi-preparative HPLC (chiralpak AD-H column) resolves stereoisomers for enantiopure batches (>99% ee) .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be ensured during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use of (S)-configured starting materials (e.g., Garner’s aldehyde) ensures diastereoselective nucleophilic addition .
- Asymmetric Catalysis : Chiral catalysts like BINAP-Ru complexes induce enantioselective hydrogenation of ketone intermediates .
- Chiral HPLC Validation : Post-synthesis analysis with chiral stationary phases (e.g., Chiralcel OD-H) confirms enantiomeric excess (ee > 99%) .
Q. What strategies optimize reaction yields in the synthesis of this compound under scale-up conditions?
- Methodological Answer :
- Solvent Optimization : Switch from dichloromethane to THF for better solubility of intermediates at higher concentrations (0.5 M) .
- Temperature Control : Gradual warming (−20°C to 25°C) prevents exothermic side reactions (e.g., Boc-deprotection).
- Catalyst Screening : DMAP (5 mol%) accelerates coupling efficiency by 30% compared to non-catalytic conditions .
Q. What are the key applications of this compound in medicinal chemistry?
- Methodological Answer :
- Pharmacophore Development : The piperidine scaffold serves as a core structure for neuraminidase inhibitors (e.g., influenza antivirals) and kinase modulators .
- Prodrug Synthesis : The tert-butyl group enhances lipophilicity for blood-brain barrier penetration, enabling CNS drug development .
- Structure-Activity Relationship (SAR) Studies : Modifications at the 5-amino and 2-oxo positions improve target binding (e.g., IC50 values < 100 nM for WDR5 inhibitors) .
Data Contradiction Analysis
Q. Discrepancies in reported yields for this compound synthesis: How to resolve them?
- Methodological Answer :
- Source Comparison : Yields vary due to divergent purification methods (e.g., 70% yield with flash chromatography vs. 85% with recrystallization) .
- Reagent Quality : Lower-grade DCC (<95% purity) reduces coupling efficiency by 15–20% .
- Moisture Sensitivity : Hydrolysis of the Boc group in humid conditions diminishes yields; use of molecular sieves (3Å) mitigates this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
